molecular formula C8H9NO3 B1316217 (6-Methoxy-1,3-benzodioxol-5-yl)amine CAS No. 69151-32-2

(6-Methoxy-1,3-benzodioxol-5-yl)amine

Cat. No.: B1316217
CAS No.: 69151-32-2
M. Wt: 167.16 g/mol
InChI Key: BKYQHRSVSLQLLQ-UHFFFAOYSA-N
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Description

(6-Methoxy-1,3-benzodioxol-5-yl)amine is an organic compound with the molecular formula C8H9NO3 It is characterized by a benzodioxole ring substituted with a methoxy group and an amine group

Scientific Research Applications

(6-Methoxy-1,3-benzodioxol-5-yl)amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . Another approach involves the copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for (6-Methoxy-1,3-benzodioxol-5-yl)amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1,3-benzodioxol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amine group can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methoxy-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYQHRSVSLQLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578649
Record name 6-Methoxy-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69151-32-2
Record name 6-Methoxy-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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